Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- physical and chemical properties
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-, a halogenated derivative of benzocyclobutene, represents a unique molecular scaffold with significant potential in organic synthesis and materials science. The inherent strain of the fused four-membered ring system in benzocyclobutene and its derivatives imparts distinctive reactivity, making them valuable precursors for a variety of complex molecules. The introduction of bromine atoms onto the aromatic ring further modulates the electronic properties and provides synthetic handles for cross-coupling reactions, thereby expanding its utility as a versatile building block. This guide provides a comprehensive overview of the known physical and chemical properties of 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene, alongside a discussion of its potential applications, particularly as a pharmaceutical intermediate. While experimental data for this specific isomer is limited, this guide synthesizes available information and draws logical inferences from closely related analogs to provide a thorough technical resource.
Core Molecular Attributes
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is systematically named 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene. Its core structure consists of a benzene ring fused to a cyclobutene ring.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂ | [1] |
| Molecular Weight | 261.94 g/mol | [1] |
| CAS Number | 145708-71-0 | [1] |
| Canonical SMILES | C1CC2=C(C=CC(=C21)Br)Br | [1] |
| InChIKey | BQHUBDRCPFXCEM-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
Physical State: The compound is described as a "Solid or semi-solid or lump or liquid" and a "White Powder" by different suppliers, suggesting its physical state may vary depending on purity and ambient conditions.[2]
Purity: A commercially available sample has a reported purity of 97%.[2]
Solubility: While specific solubility data is not published, given its dibrominated aromatic structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, and poorly soluble in water.
Thermal Stability: Benzocyclobutene (BCB) and its derivatives are known for their thermal reactivity. The strained four-membered ring of the benzocyclobutene moiety can undergo thermal ring-opening to form a highly reactive o-quinodimethane intermediate. This reactivity is the basis for many of its synthetic applications. The presence of bromine atoms on the aromatic ring is not expected to significantly alter this fundamental thermal behavior, although it may influence the precise temperature required for ring-opening. Benzocyclobutene-based polymers are noted for their high thermal stability after curing.[3][4][5]
Spectral Data
Specific spectral data for 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene is not widely published. PubChem lists a GC-MS spectrum, though the detailed data is not provided.[1] For researchers working with this compound, it is recommended to acquire comprehensive spectral data (¹H NMR, ¹³C NMR, IR, and MS) for definitive characterization.
Chemical Reactivity and Synthesis
The chemical reactivity of 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene is dictated by two primary features: the thermally labile benzocyclobutene core and the two bromine substituents on the aromatic ring.
Thermal Ring-Opening: Upon heating, benzocyclobutenes undergo a conrotatory ring-opening to form o-quinodimethanes. These intermediates are highly reactive dienes that can participate in a variety of cycloaddition reactions, most notably Diels-Alder reactions. This transformation is a powerful tool for the construction of complex polycyclic systems.
Thermal Ring-Opening and Diels-Alder Reaction. A schematic representation of the thermal activation of a benzocyclobutene derivative to form a reactive intermediate for cycloaddition reactions.
Cross-Coupling Reactions: The two bromine atoms on the aromatic ring serve as versatile handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable building block for the synthesis of more complex molecules.
Proposed Synthesis: A specific, validated synthesis for 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene is not detailed in the available literature. However, a plausible synthetic route would involve the direct bromination of benzocyclobutene. The challenge in such a synthesis would be controlling the regioselectivity to obtain the desired 2,5-dibromo isomer and separating it from other possible dibrominated and polybrominated products.
Proposed Synthesis of 2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene. A plausible synthetic route via electrophilic aromatic substitution.
Applications in Research and Development
While specific applications of 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene are not extensively documented, its structural motifs suggest significant potential in several areas.
Pharmaceutical Intermediate: One supplier has categorized this compound for use as a "pharmaceutical intermediate".[6] The benzocyclobutene core and the bromine functional groups allow for the construction of complex molecular architectures that are often sought in drug discovery programs. The bromine atoms can be utilized in late-stage functionalization to generate libraries of related compounds for structure-activity relationship (SAR) studies.
Materials Science: Benzocyclobutene-based monomers are widely used in the microelectronics industry to produce polymers with low dielectric constants, excellent thermal stability, and good mechanical properties.[7] The ability of the benzocyclobutene moiety to undergo thermal polymerization without the release of volatile byproducts is a significant advantage in these applications. The dibromo-functionality of the title compound could be exploited to create novel cross-linked polymers with tailored properties.
Organic Synthesis: As a bifunctional building block, 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene can be used in the synthesis of a variety of complex organic molecules, including natural products and other biologically active compounds. The sequential or one-pot functionalization of the two bromine atoms, combined with the thermal reactivity of the benzocyclobutene core, offers a powerful strategy for convergent synthesis.
Safety and Handling
Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H320: Causes eye irritation.
-
H401: Toxic to aquatic life.[2]
The GHS pictogram associated with this compound is GHS07 (Exclamation Mark), indicating that it can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.[2]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A recommended storage temperature is 2-8°C under an inert atmosphere.[2]
Conclusion
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is a promising yet under-characterized compound. Its unique combination of a thermally reactive benzocyclobutene core and two versatile bromine substituents makes it a valuable tool for synthetic chemists in both academic and industrial research. While a lack of comprehensive experimental data currently exists in the public domain, this guide provides a foundational understanding of its properties based on available information and the known chemistry of related compounds. Further research into the synthesis, reactivity, and applications of this molecule is warranted and has the potential to unlock new avenues in drug discovery, materials science, and organic synthesis.
References
-
PubChem. Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-. National Center for Biotechnology Information. [Link]
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ACS Publications. Condensed Cyclobutane Aromatic Compounds. VIII. The Mechanism of Formation of 1,2-Dibromobenzocyclobutene; A New Diels-Alder Synthesis. Journal of the American Chemical Society. [Link]
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MDPI. 4-(2-Bromovinyl)benzocyclobutene. [Link]
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ACS Publications. Condensed Cyclobutane Aromatic Systems. IV. Benzocyclobutene and 1-Bromobenzocyclobutene. [Link]
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Aladdin. 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene. [Link]
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PMC. Phosphorus-Containing Flame-Retardant Benzocyclobutylene Composites with High Thermal Stability and Low CTE. [Link]
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NIST. Bicyclo[4.2.0]octa-1,3,5-triene. NIST Chemistry WebBook. [Link]
- Google Patents. CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid.
- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
-
HANGZHOU LINGRUI CHEMICAL CO.,LTD. 2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene. [Link]
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ACS Publications. Benzocyclobutene-based polymers for microelectronics. [Link]
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MDPI. High Thermal Stability and Low Dielectric Constant of BCB Modified Silicone Resins. [Link]
-
PMC. Synthesis of Benzocyclobutene-Capping Liquid Crystalline Poly(ester imide)s with Low Coefficient of Thermal Expansion and Dielectric Constant. [Link]
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